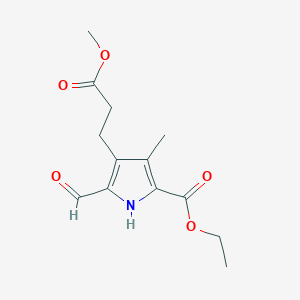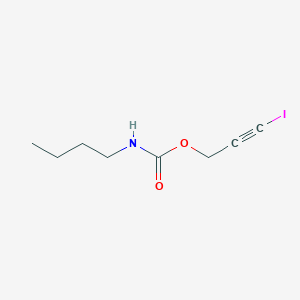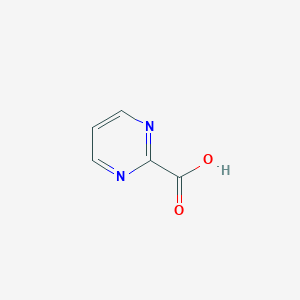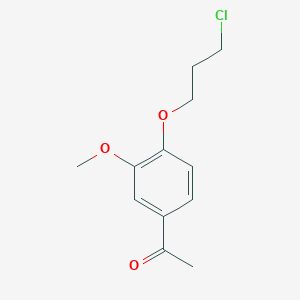
Taxifolin 3'-O-glucósido
Descripción general
Descripción
Taxifolin 3'-glucoside, also known as dihydroquercetin 3'-glucoside, is a naturally occurring flavonoid found in a variety of plants. It has been studied for its potential therapeutic properties and has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. Taxifolin 3'-glucoside has been found to have a wide range of applications in the laboratory, including its use as a biochemical marker for the quantification of flavonoids, as a substrate for the production of enzymes, and as a therapeutic agent for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Aplicaciones Dermatológicas: Repigmentación del Cabello
El Taxifolin 3’-O-glucósido ha sido investigado por su papel en la repigmentación de los folículos capilares grises. La investigación sugiere que se dirige al estrés oxidativo y la protección de las células madre, que son factores cruciales en el envejecimiento y el encanecimiento del cabello. Un estudio demostró que un ingrediente activo que contiene Taxifolin 3’-O-glucósido redujo la proporción de cabello gris y aumentó la pigmentación del cabello en cuatro meses .
Actividad Antidiabética
En el campo de la endocrinología, el Taxifolin 3’-O-glucósido ha mostrado una prometedora actividad antihiperglucémica. Media sus efectos a través del eje de señalización AMPK/G6Pase/PEPCK, mejorando la captación de glucosa en los hepatocitos y mejorando los niveles de glucosa en sangre y la tolerancia a la glucosa en ratas diabéticas .
Efectos Neuroprotectores
El Taxifolin 3’-O-glucósido exhibe propiedades neuroprotectoras, particularmente en el contexto de la angiopatía amiloide cerebral (CAA). Inhibe la formación de fibrillas de amiloide-beta, facilita la eliminación de amiloide-beta en el cerebro y suprime el declive cognitivo en modelos de ratón de CAA, lo que sugiere su potencial terapéutico para las enfermedades neurodegenerativas .
Propiedades Antimicrobianas y Antiinflamatorias
Este compuesto ha sido reconocido por sus efectos antimicrobianos y antiinflamatorios. Exhibe acciones antibacterianas, antifúngicas y puede mejorar la eficacia de los antibióticos. Estas propiedades lo convierten en un candidato para estudios en control de infecciones y afecciones inflamatorias .
Capacidad Antioxidante
La capacidad antioxidante del Taxifolin 3’-O-glucósido es significativa, con la capacidad de eliminar radicales libres y proteger las células del daño oxidativo. Esta aplicación es crucial en varios campos, incluida la investigación del envejecimiento, la prevención del cáncer y el desarrollo de productos para el cuidado de la piel .
Mejora de la Captación de Glucosa
Haciendo hincapié en su potencial antidiabético, el Taxifolin 3’-O-glucósido mejora la captación de glucosa en los hepatocitos CC1. Esta función es particularmente relevante en el estudio de los trastornos metabólicos y el desarrollo de tratamientos para la diabetes mellitus tipo 2 .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Taxifolin 3’-O-glucoside, also known as Taxifolin 3’-glucoside, is a flavonoid compound that has been found to interact with several targets. One of the primary targets of Taxifolin 3’-O-glucoside is the nucleotide-binding oligomerization domain (NOD)-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome . This receptor plays a crucial role in the production of interleukin-1beta (IL-1) in high-glucose-stimulated microglia .
Mode of Action
Taxifolin 3’-O-glucoside interacts with its targets and induces changes in their activity. For instance, it has been reported to attenuate the activation of the NLRP3 inflammasome . This interaction results in the suppression of inflammatory responses in high-glucose-stimulated microglia .
Biochemical Pathways
The action of Taxifolin 3’-O-glucoside affects several biochemical pathways. It has been found to enhance the uptake of glucose in CC1 hepatocytes and downregulate the gluconeogenic enzymes (G6Pase and PEPCK) and its related transcription factors (FOXO1, HNF4α, and PGC1α) through the stimulation of AMPK phosphorylation . This indicates that Taxifolin 3’-O-glucoside may play a role in the regulation of glucose metabolism.
Pharmacokinetics
It has been reported that the pharmacokinetics of taxifolin, a related compound, have a nonlinear character in the dose range of 10–50 mg/kg after its single oral administration .
Result of Action
The action of Taxifolin 3’-O-glucoside results in several molecular and cellular effects. For instance, it has been shown to suppress inflammatory responses in high-glucose-stimulated microglia . Additionally, it has been found to enhance the uptake of glucose in CC1 hepatocytes .
Action Environment
The action, efficacy, and stability of Taxifolin 3’-O-glucoside can be influenced by various environmental factors. For example, a high-glucose environment has been found to elevate the intracellular reactive oxygen species (ROS) levels and trigger inflammatory responses in the mouse microglial cell line BV-2 . In this context, Taxifolin 3’-O-glucoside has been shown to suppress these inflammatory responses .
Análisis Bioquímico
Biochemical Properties
Taxifolin 3’-O-glucoside interacts with various enzymes, proteins, and other biomolecules. It has been found to enhance the uptake of glucose in hepatocytes and downregulate gluconeogenic enzymes (G6Pase and PEPCK) and related transcription factors (FOXO1, HNF4α, and PGC1α) through the stimulation of AMPK phosphorylation .
Cellular Effects
Taxifolin 3’-O-glucoside has shown to have significant effects on various types of cells and cellular processes. It has been reported to exhibit antioxidant and anti-inflammatory properties, protecting cells from oxidative stress . In addition, it has shown potential chemopreventive properties by regulating genes via an ARE-dependent mechanism .
Molecular Mechanism
At the molecular level, Taxifolin 3’-O-glucoside exerts its effects through various mechanisms. It has been suggested to inhibit the ovarian cancer cell growth in a dose-dependent manner . Furthermore, it has been found to regulate genes via an ARE-dependent mechanism, which could potentially contribute to its chemopreventive properties .
Dosage Effects in Animal Models
The effects of Taxifolin 3’-O-glucoside can vary with different dosages in animal models. For instance, it has been reported to exhibit renoprotective effects in paracetamol-induced nephrotoxicity in rats . Detailed information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
Taxifolin 3’-O-glucoside is involved in various metabolic pathways. It is a part of the flavonoid biosynthesis pathway . Detailed information on the enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, is currently limited.
Propiedades
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-3-7(1-2-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOXIGOPZRIBJM-JUIPTLLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185045 | |
| Record name | Taxifolin 3'-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31106-05-5 | |
| Record name | Taxifolin 3′-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31106-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taxifolin 3'-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031106055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxifolin 3'-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAXIFOLIN 3'-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779OJU5O9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known sources of Taxifolin 3-Glucoside?
A1: Taxifolin 3-glucoside has been isolated from various plant sources, including:
- Agrimonia pilosa Ledeb [, ]
- Zizyphus nummularia [, ]
- Pinus radiata (mycorrhizas and roots) []
- Pseudotsuga menziesii (roots) []
- Chamaecyparis obtusa (leaves) []
- Pinus sylvestris []
Q2: What is the molecular formula and weight of Taxifolin 3-Glucoside?
A2: While the provided excerpts don't explicitly state the molecular formula and weight, they provide sufficient information to deduce them. Taxifolin (dihydroquercetin) has a molecular formula of C15H12O7 and a molecular weight of 304.25 g/mol. Adding a glucose moiety (C6H12O6, 180.16 g/mol) via a glycosidic bond (losing one H2O, 18.02 g/mol) results in:
Q3: How does the stereochemistry of Taxifolin 3-Glucoside impact its biological activity?
A3: Research indicates that the stereochemistry at the C-2 and C-3 positions of Taxifolin 3-Glucoside plays a crucial role in its biological activity. Specifically, the (2S, 3S) isomer isolated from Trachelospermum jasminoides var. pubescens was found to be ineffective as a zoospore attractant for the plant pathogenic fungus Aphanomyces cochlioides, unlike the (2R, 3R) isomers of Taxifolin 3-O-glucoside and Taxifolin 3-O-arabinoside. [] This highlights the importance of stereochemistry in determining the biological activity of this compound.
Q4: What analytical techniques are commonly used to identify and characterize Taxifolin 3-Glucoside?
A4: Several analytical techniques have been employed for the isolation, identification, and characterization of Taxifolin 3-Glucoside:
- High-Speed Counter-Current Chromatography (HSCCC): This technique has proven effective in separating Taxifolin 3-glucoside from plant extracts with high purity. [, ]
- Spectroscopic Methods: These include UV spectroscopy, mass spectrometry (MS), circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy (both 1H-NMR and 13C-NMR). These techniques provide detailed information about the structure, including the stereochemistry at specific carbon atoms. [, ]
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, is used to assess the purity of the isolated compound. []
Q5: Have there been any studies on the potential applications of Taxifolin 3-Glucoside in treating diabetes?
A5: While the provided excerpts don't elaborate on the specific mechanisms of action, one study mentions that Taxifolin-3-O-glucoside isolated from Osbeckia nepalensis exhibited antihyperglycemic activity in both CC1 hepatocytes and diabetic Wistar rats. This activity was linked to the regulation of the AMPK/G6Pase/PEPCK signaling pathway. [] This finding suggests that further research into the therapeutic potential of Taxifolin 3-Glucoside for diabetes management is warranted.
Q6: What is the ecological significance of Taxifolin 3-Glucoside?
A6: The presence of Taxifolin 3-Glucoside in the mycorrhizas and roots of trees like Pinus radiata and Pseudotsuga menziesii points towards a potential ecological role. Researchers suggest that these polyphenols, potentially formed in situ and concentrated in the mycorrhizal tannin layer, might play a part in the establishment of mycorrhizal associations, which are crucial for nutrient uptake and overall forest health. [] Further research is needed to fully understand the ecological implications of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B30485.png)
![N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide](/img/structure/B30487.png)




![4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B30508.png)






